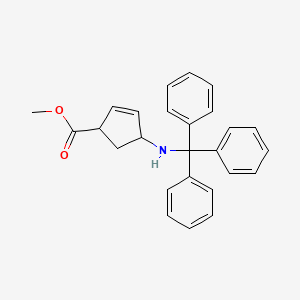
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate is a chemical compound with the molecular formula C26H25NO2 and a molecular weight of 383.49 g/mol . This compound features a cyclopentene ring with a tritylamino group and a methyl ester functional group. It is primarily used in scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate can be synthesized from 2-cyclopentene-1-carboxylic acid and 4-(triphenylmethyl)amino .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Addition Reactions: The cyclopentene double bond can undergo various addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Addition Reactions: Common reagents include halogens, hydrogen halides, and other electrophiles.
Deprotection: Trifluoroacetic acid or other strong acids are commonly used.
Major Products
Hydrolysis: Yields the corresponding carboxylic acid.
Addition Reactions: Forms various substituted cyclopentane derivatives.
Deprotection: Produces the primary amine derivative.
Scientific Research Applications
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate involves its reactivity due to the presence of the cyclopentene ring and the tritylamino group. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(triphenylmethyl)amino)cyclopent-2-ene-1-carboxylate: Similar structure but with different substituents.
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.
Uniqueness
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate is unique due to the presence of the tritylamino group, which imparts specific reactivity and solubility properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H25NO2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,20,24,27H,19H2,1H3 |
InChI Key |
IHYJPPPYWCLXET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















